Ceftizoximesodium
Description
Historical Context of Discovery and Development
Ceftizoxime (B193995) sodium was developed by the Japanese pharmaceutical company Fujisawa Pharmaceutical Co., Ltd. google.compatsnap.com It was first launched in Japan in 1982 under the trade name Ceftizox. google.compatsnap.com The development of ceftizoxime was part of a broader effort in the latter half of the 20th century to synthesize new cephalosporin (B10832234) derivatives with enhanced properties. The goal was to create antibiotics that could overcome the growing problem of bacterial resistance to earlier generations of beta-lactam antibiotics.
The core of its development involved modifying the cephalosporin nucleus to achieve greater stability against beta-lactamases, the enzymes produced by bacteria to inactivate beta-lactam antibiotics. ncats.io A key structural feature of ceftizoxime is the removal of the C-3 side chain, which prevents deactivation by hydrolytic enzymes. medchemexpress.com This modification, along with the presence of an aminothiazolyl group, contributes to its potent and broad-spectrum antibacterial activity. drugbank.comnih.gov
Academic Significance as a Third-Generation Cephalosporin
Ceftizoxime sodium is classified as a third-generation cephalosporin, a group of antibiotics known for their expanded activity against Gram-negative bacteria compared to first- and second-generation cephalosporins. patsnap.comtaylorandfrancis.com This class of antibiotics, which also includes compounds like cefotaxime (B1668864) and ceftriaxone (B1232239), became a cornerstone in treating a wide range of serious infections. taylorandfrancis.commjpharm.org
The academic significance of ceftizoxime sodium lies in several key areas:
Broad-Spectrum Activity: It exhibits potent bactericidal activity against a wide array of Gram-positive and Gram-negative aerobic and anaerobic bacteria. drugbank.comtoku-e.com Its mechanism of action involves inhibiting the third and final stage of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). patsnap.comnih.govdrugbank.com This disruption of the cell wall integrity leads to cell lysis and death. patsnap.comnih.gov
Beta-Lactamase Stability: A crucial characteristic of ceftizoxime is its high resistance to a broad spectrum of beta-lactamases. ncats.iodrugbank.com This stability allows it to be effective against many bacterial strains that are resistant to other beta-lactam antibiotics like penicillins and earlier-generation cephalosporins. ncats.iotoku-e.com
Pharmacokinetic Profile: Ceftizoxime is administered parenterally (intravenously or intramuscularly) and is not metabolized in the body, being excreted virtually unchanged by the kidneys. ncats.iodrugbank.com This predictable pharmacokinetic profile has been a subject of research to optimize its use in various patient populations. nih.gov
Evolution of Research Trajectories for Ceftizoxime Sodium
Initial research on ceftizoxime sodium focused on its fundamental properties, including its in vitro antibacterial activity, pharmacokinetic and pharmacodynamic profiles, and its efficacy and safety in clinical trials for various infections. nih.govnih.gov Studies demonstrated its effectiveness in treating infections of the lower respiratory tract, urinary tract, skin and soft tissues, and intra-abdominal infections, among others. patsnap.com
As the landscape of bacterial resistance evolved, so did the research on ceftizoxime. Later research trajectories have explored:
Mechanisms of Resistance: While highly stable against many beta-lactamases, the emergence of extended-spectrum beta-lactamases (ESBLs) in Gram-negative bacteria presented a challenge. taylorandfrancis.commjpharm.org Research has focused on understanding the mechanisms of resistance to third-generation cephalosporins, including the role of ESBLs and other factors like alterations in PBPs and efflux pumps. taylorandfrancis.commicrobiologyresearch.orgelsevier.es
Combination Therapies: To combat resistance, studies have investigated the use of ceftizoxime in combination with other antimicrobial agents. The goal is to identify synergistic combinations that can overcome resistance mechanisms and broaden the spectrum of activity.
Novel Drug Delivery Systems: More recent research has ventured into developing novel drug delivery systems for ceftizoxime. For instance, studies have explored the use of nanocarriers, such as pectin (B1162225) nanoparticles, to potentially enhance its delivery and efficacy. researchgate.net
Derivatization and Prodrugs: Researchers have also explored the synthesis of new derivatives and prodrugs of ceftizoxime to improve its properties, such as oral bioavailability. One approach has been the creation of dipeptide derivatives to potentially enhance oral absorption via peptide transport systems. rjptonline.org
Detailed Research Findings
The following table summarizes key research findings related to the antibacterial activity of Ceftizoxime Sodium against various bacterial species. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Haemophilus spp. | 0.008 - 0.25 | toku-e.com |
| Neisseria spp. | 0.004 - 0.015 | toku-e.com |
| Pasteurella spp. | ≤ 0.03 | ncats.io |
| Group EF-4 bacteria | 0.25 - 1 | ncats.io |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H16N5NaO8S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
sodium;(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O8S.Na/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26;/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25);/q;+1/p-1/b20-9-;/t10-,14+;/m1./s1 |
InChI Key |
YDRYQCBMSLOZEP-IMTJYWFQSA-M |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N/O)/N)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Mechanistic Insights into Ceftizoxime Sodium S Antimicrobial Action
Molecular Mechanism of Bacterial Cell Wall Synthesis Inhibition
The fundamental action of ceftizoxime (B193995) lies in its ability to disrupt the formation of the bacterial cell wall, a structure essential for maintaining the integrity and viability of the bacterium. patsnap.comtruemeds.in This inhibition is a multi-step process targeting key enzymatic players in the synthesis of peptidoglycan, the primary component of the cell wall.
Interaction with Penicillin-Binding Proteins (PBPs)
Ceftizoxime, like other beta-lactam antibiotics, targets and binds to specific proteins located within the bacterial cell wall known as penicillin-binding proteins (PBPs). drugbank.commedchemexpress.com These proteins are enzymes, such as transpeptidases, that are critical for the final stages of peptidoglycan synthesis. truemeds.indrugbank.com By binding to these PBPs, ceftizoxime inhibits their enzymatic activity, thereby halting the construction of the cell wall. medchemexpress.commims.com
The affinity of ceftizoxime for different PBPs can vary between bacterial species, influencing its spectrum of activity. nih.govnih.gov For instance, in Escherichia coli and Enterobacter cloacae, ceftizoxime has shown a high affinity for PBPs 1a and 1bs. nih.govnih.gov In Staphylococcus aureus, it exhibits a high selective affinity for PBP2. nih.govnih.gov The strength of this binding is a key determinant of the antibiotic's potency against a particular bacterium. Research has shown that a decrease in the affinity of PBPs for ceftizoxime can lead to antibiotic resistance. nih.govnih.gov
Table 1: Affinity of Ceftizoxime for Penicillin-Binding Proteins (PBPs) in Select Bacteria
| Bacterial Species | Target PBP(s) | Observed Affinity | Reference |
|---|---|---|---|
| Escherichia coli | PBP 1a, PBP 1bs | High | nih.govnih.gov |
| Enterobacter cloacae | PBP 1a, PBP 1bs | High | nih.govnih.gov |
| Staphylococcus aureus | PBP2 | High, Selective | nih.govnih.gov |
Disruption of Peptidoglycan Cross-linking
The binding of ceftizoxime to PBPs directly inhibits the transpeptidation step of peptidoglycan synthesis. mims.com This process is responsible for creating the cross-links between the peptide chains of adjacent peptidoglycan strands, a crucial step for the structural integrity and strength of the cell wall. patsnap.comtruemeds.in By preventing this cross-linking, ceftizoxime effectively weakens the cell wall, leaving the bacterium vulnerable to osmotic pressure and eventual lysis. patsnap.commcmaster.ca Studies have demonstrated that resistance to ceftizoxime can be associated with a reduced level of peptidoglycan cross-linking. nih.govnih.gov
Role of Bacterial Cell Wall Autolytic Enzymes in Lysis
Following the inhibition of cell wall synthesis by ceftizoxime, the ultimate death of the bacterial cell is often mediated by the activity of its own autolytic enzymes, or autolysins. drugbank.comnih.gov These enzymes are naturally involved in cell wall remodeling and turnover. When cell wall synthesis is arrested, the continued activity of these autolysins leads to the degradation of the existing peptidoglycan, contributing significantly to cell lysis. drugbank.comnih.gov It is also theorized that ceftizoxime may interfere with an inhibitor of these autolysins, further promoting cell death. drugbank.comunict.it However, some research suggests that in certain bacteria like Staphylococcus aureus, the inhibition of peptidoglycan synthesis can, in turn, suppress the activity of autolytic enzymes. researchgate.net
Molecular Determinants of Bactericidal Activity
The bactericidal—or bacteria-killing—nature of ceftizoxime is a direct consequence of the cascade of events initiated by its primary mechanism of action. truemeds.intaylorandfrancis.com The inhibition of the final stage of cell wall synthesis is the critical first step. drugbank.comncats.io This leads to the assembly of a defective and weakened cell wall.
The key molecular determinants of ceftizoxime's bactericidal activity include:
High affinity for essential PBPs: The ability to effectively bind to and inactivate multiple essential PBPs is crucial for potent bactericidal action. drugbank.comtaylorandfrancis.com
Inhibition of transpeptidation: The direct blockage of peptidoglycan cross-linking is the core event that compromises the structural integrity of the cell wall. taylorandfrancis.com
Induction of cell lysis: The weakened cell wall cannot withstand the internal turgor pressure of the bacterial cell, leading to rupture and death. The activity of autolytic enzymes can further contribute to this process. drugbank.comncats.io
The effectiveness of ceftizoxime is also influenced by its stability against a broad spectrum of beta-lactamases, which are enzymes produced by some bacteria to inactivate beta-lactam antibiotics. nih.gov This resistance to enzymatic degradation allows ceftizoxime to reach its PBP targets in sufficient concentrations to exert its bactericidal effect. nih.gov
Antimicrobial Spectrum and in Vitro Efficacy Studies of Ceftizoxime Sodium
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria
Ceftizoxime (B193995) demonstrates a wide range of activity, encompassing both Gram-positive and Gram-negative aerobic and anaerobic bacteria. drugbank.comselleckchem.comdrugbank.com This makes it a versatile agent in addressing various infectious diseases. patsnap.com Its efficacy extends to many pathogens that are resistant to other cephalosporins, penicillins, and aminoglycosides. researchgate.net The drug's stability in the presence of beta-lactamases, including penicillinase and cephalosporinase, contributes significantly to its broad antimicrobial coverage. ncats.io
In vitro studies have confirmed the potent activity of ceftizoxime against a multitude of Gram-negative bacilli, often showing greater potency than other cephalosporins like cefotiam, cefoperazone (B1668861), and cefmetazole (B193816) against opportunistic pathogens. researchgate.net While active against Gram-positive cocci, it is generally less potent than first-generation cephalosporins against these bacteria. nih.gov
Activity Against Anaerobic Microorganisms
Ceftizoxime has demonstrated efficacy against a variety of anaerobic bacteria. selleckchem.comdrugbank.com In vitro studies have shown its activity against members of the Bacteroides fragilis group, as well as other Bacteroides species, Peptococcus species, and Peptostreptococcus species. oup.com
In a comparative study of 482 obligate anaerobes, ceftizoxime was found to be significantly more active than both cefoxitin (B1668866) and cefoperazone. researchgate.netnih.gov This enhanced activity was observed against both Gram-positive and Gram-negative anaerobes, particularly Lactobacillus and Bacteroides species. researchgate.netnih.gov However, another study comparing several cephalosporins against 203 anaerobic strains found that a concentration of 256 µg/ml of ceftizoxime was required to inhibit 90% of the B. fragilis group isolates. nih.gov The activity of ceftizoxime against anaerobic bacteria can be influenced by the testing medium, pH, and inoculum size. researchgate.net
Susceptibility Profiles of Specific Bacterial Genera and Species
Ceftizoxime is active against penicillinase-producing strains of Staphylococcus aureus and Staphylococcus epidermidis. However, it is important to note that methicillin-resistant staphylococci are also resistant to ceftizoxime. In one study, the IC50 values of ceftizoxime were reported as 1.56 µg/ml for S. aureus and 0.78 µg/ml for S. epidermidis. caymanchem.com Another study found that a majority of S. aureus isolates were inhibited by 3 µg/ml of ceftizoxime. asm.org In a study of methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) S. aureus, the resistance rate to ceftizoxime was 37.31% in MRSA isolates and 21.21% in MSSA isolates. brieflands.com
| Organism | Number of Strains | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |
| S. aureus | 19 | - | - | - | nih.gov |
| S. epidermidis | 14 | - | - | - | nih.gov |
| S. aureus | - | - | 1.56 (IC50) | - | caymanchem.com |
| S. epidermidis | - | - | 0.78 (IC50) | - | caymanchem.com |
| S. aureus | - | - | - | 3 | asm.org |
| S. epidermidis | 16 | 0.2-25 | 3.1 | 25 | asm.org |
Ceftizoxime has shown good in vitro activity against various Streptococcus species, including Streptococcus pneumoniae, Streptococcus pyogenes, and Streptococcus agalactiae. For streptococcal isolates that are susceptible to penicillin, they can also be considered susceptible to ceftizoxime. One study reported an IC50 of ≤0.025 µg/ml for S. pyogenes. caymanchem.com All tested strains of S. pneumoniae and S. agalactiae were inhibited by 0.2 µg/ml of ceftizoxime in another study. asm.org
| Organism | Number of Strains | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |
| S. pneumoniae | - | - | - | - | |
| S. pyogenes | - | - | ≤0.025 (IC50) | - | caymanchem.com |
| S. agalactiae | - | - | - | - | |
| S. pneumoniae | 25 | ≤0.006-0.1 | 0.025 | 0.05 | asm.org |
| S. agalactiae | 20 | ≤0.006-0.1 | 0.025 | 0.05 | asm.org |
Ceftizoxime is particularly active against members of the Enterobacteriaceae family. nih.gov It has demonstrated high potency against Escherichia coli and Klebsiella species, with one study showing that 80% of isolates were inhibited at a concentration of 0.025 µg/ml. asm.orgnih.gov Ceftizoxime is also more active than cefoxitin, cefotaxime (B1668864), cefoperazone, and carbenicillin (B1668345) against Proteus mirabilis and indole-positive Proteus. asm.orgnih.gov Furthermore, it inhibited 97% of multiresistant Serratia isolates at 12.5 µg/ml. asm.orgnih.gov
The in vitro activity of ceftizoxime against 200 clinical isolates of Enterobacteria showed it inhibited E. coli and K. pneumoniae at doses two to four times lower than cefotaxime. nih.gov It was also more active than cefuroxime (B34974) and cefoperazone against Enterobacter spp. and Morganella morganii. nih.gov Ninety percent of Serratia spp. were inhibited by 0.2 µg/ml of ceftizoxime. nih.gov
| Organism | Number of Strains | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |
| E. coli | - | - | 0.1 (IC50) | - | caymanchem.com |
| K. pneumoniae | - | - | ≤0.025 (IC50) | - | caymanchem.com |
| P. mirabilis | - | - | ≤0.025 (IC50) | - | caymanchem.com |
| E. coli | 100 | ≤0.006- >100 | 0.05 | 0.1 | asm.org |
| K. pneumoniae | 50 | 0.01-12.5 | 0.05 | 0.1 | asm.org |
| P. mirabilis | 25 | ≤0.006-0.1 | 0.01 | 0.025 | asm.org |
| M. morganii | 15 | 0.01-0.2 | 0.025 | 0.05 | asm.org |
| S. marcescens | 35 | 0.05->100 | 0.4 | 12.5 | asm.org |
| Citrobacter spp. | - | - | - | - | |
| Enterobacter spp. | - | - | - | - | |
| Providencia rettgeri | - | - | - | - |
Ceftizoxime is active against Haemophilus influenzae, including ampicillin-resistant strains, and Neisseria gonorrhoeae. drugbank.com Its activity against Pseudomonas aeruginosa is limited, and it is generally not recommended as a standalone treatment for infections caused by this organism, although high urinary concentrations may be effective for urinary tract infections. nih.gov Most strains of P. aeruginosa are considered moderately susceptible. Ceftizoxime also shows in vitro activity against Moraxella catarrhalis, Aeromonas hydrophila, and Citrobacter spp. However, some strains of Acinetobacter calcoaceticus may be resistant. nih.gov
| Organism | Number of Strains | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |
| H. influenzae | 25 | ≤0.006-0.05 | 0.01 | 0.025 | asm.org |
| N. gonorrhoeae | 25 | ≤0.006-0.025 | 0.006 | 0.01 | asm.org |
| P. aeruginosa | 50 | 0.8->100 | 12.5 | 50 | asm.org |
| M. catarrhalis | - | - | - | - | |
| A. hydrophila | - | - | - | - | |
| Acinetobacter | - | - | - | - | nih.gov |
Bacteroides fragilis Group and Other Anaerobes (Peptococcus spp., Peptostreptococcus spp.)
Ceftizoxime has demonstrated in vitro activity against various anaerobic bacteria, including species within the Bacteroides fragilis group, Peptococcus spp., and Peptostreptococcus spp. nih.gov The B. fragilis group is a significant cause of anaerobic infections, and ceftizoxime has shown efficacy against these organisms, including strains that may be resistant to other cephalosporins. researchgate.net
Studies have shown that the in vitro activity of ceftizoxime against the B. fragilis group is comparable to or better than that of other cephalosporins like cefoxitin, cefotetan (B131739), and cefotaxime when tested using broth microdilution methods. nih.gov It has also demonstrated good activity against strains of the B. fragilis group that are resistant to cefoxitin or cefotetan. nih.gov
In a multi-center study conducted over five years, ceftizoxime was found to be the most active among the tested cephalosporins against over 2800 clinical strains of the Bacteroides fragilis group, with a resistance rate of 13%. umich.edu It exhibited relatively equal activity against both B. fragilis and non-B. fragilis species within the group. umich.edu Another study reported a higher resistance rate of 10.5% for ceftizoxime against B. fragilis group isolates.
The activity of ceftizoxime against anaerobic cocci has also been noted. One study examining infections in obstetrics and gynecology found the MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of isolates) of a related cephalosporin (B10832234), ceftriaxone (B1232239), against 106 strains of Peptococcus and Peptostreptococcus to be 6.25 µg/ml using an agar (B569324) dilution method. nih.gov While this is a different compound, it provides some context for the activity of third-generation cephalosporins against these organisms. Another study indicated that ceftizoxime is active against Peptococcus spp. and Peptostreptococcus spp., although detailed MIC data was not provided in the abstract. nih.gov
Table 1: In Vitro Activity of Ceftizoxime and Comparators against Bacteroides fragilis Group
| Organism | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Testing Method | Source |
|---|---|---|---|---|---|---|
| Bacteroides fragilis group (357 isolates) | Ceftizoxime | 4.0 | >128.0 | Not Reported | Agar Dilution | nih.gov |
| Bacteroides fragilis group (2800+ isolates) | Ceftizoxime | Not Reported | Not Reported | 13 | Broth Microdilution | umich.edu |
| Bacteroides fragilis group | Ceftizoxime | Not Reported | Not Reported | 10.5 | Broth Microdilution | |
| Bacteroides fragilis | Cefminox | Not Reported | 2.0 | Not Reported | Agar Dilution | nih.gov |
| Bacteroides thetaiotaomicron | Cefminox | Not Reported | 4.0 | Not Reported | Agar Dilution | nih.gov |
| Peptostreptococci | Cefminox | Not Reported | 2.0 | Not Reported | Agar Dilution | nih.gov |
Methodologies for In Vitro Susceptibility Testing
The in vitro susceptibility of anaerobic bacteria to ceftizoxime is determined using standardized methods to ascertain the Minimum Inhibitory Concentrations (MICs). These methods are crucial for predicting the clinical efficacy of the antibiotic.
Broth microdilution is a quantitative method used to determine the MIC of an antimicrobial agent. This technique involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in microtiter plates. umich.edu Each well is then inoculated with a standardized concentration of the test organism. After incubation under anaerobic conditions, the MIC is read as the lowest concentration of the antibiotic that inhibits visible growth of the bacteria. umich.edu
For ceftizoxime, the broth microdilution method is particularly significant. Studies have shown that MIC values obtained by broth microdilution are generally two- to fourfold lower than those obtained by agar dilution for Bacteroides fragilis group strains. nih.gov Furthermore, broth microdilution results for ceftizoxime have been found to correlate more closely with clinical outcomes. nih.gov Consequently, the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), has recommended the broth microdilution method for testing the susceptibility of anaerobic bacteria to ceftizoxime. nih.govwikidoc.org
The agar dilution method is another standardized technique for determining MICs. nih.gov In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. oup.com The surface of the agar is then inoculated with a standardized suspension of the test organisms. After anaerobic incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents visible growth. oup.com
While the agar dilution method is a reference method for susceptibility testing of anaerobes, it has been noted to produce different results for ceftizoxime compared to broth microdilution. nih.govasm.org Specifically, agar dilution tends to yield higher MIC values for ceftizoxime against the B. fragilis group. nih.govnih.gov This discrepancy can lead to major differences in the interpretive classification of an isolate as susceptible or resistant. asm.orgnih.gov
Time-kill kinetic studies are performed to assess the bactericidal activity of an antibiotic over time. These studies involve exposing a standardized inoculum of bacteria to a specific concentration of the antibiotic (often at multiples of the MIC) in a broth medium. nih.gov Aliquots are removed at various time points (e.g., 0, 3, 12, 24, and 48 hours), and the number of viable bacteria is determined by plating and colony counting. nih.gov Bactericidal activity is typically defined as a ≥3-log10 reduction in the colony-forming units (CFU)/mL from the initial inoculum. nih.gov
Time-kill studies have demonstrated that ceftizoxime exhibits bactericidal activity against the B. fragilis group. nih.gov Its killing activity has been shown to be equal to or greater than that of cefoxitin or cefotetan against both susceptible and resistant strains of the B. fragilis group. nih.gov However, one comparative study found that at the MIC, ceftizoxime was not bactericidal against all six representative anaerobic species tested after 48 hours, unlike some other compounds. nih.gov In a mixed-culture anaerobic time-kill study involving Bacteroides fragilis and Enterobacter cloacae, ceftizoxime's activity was investigated over a range of concentrations. asm.org
The standardization of susceptibility testing methods and the interpretation of results are governed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.govnih.gov These bodies establish breakpoints, which are specific MIC values used to categorize an organism as "susceptible," "intermediate," or "resistant" to a particular antibiotic. nih.gov
Mechanisms of Antimicrobial Resistance to Ceftizoxime Sodium
Beta-Lactamase-Mediated Resistance
The most prominent mechanism of resistance to ceftizoxime (B193995) sodium involves the production of beta-lactamase enzymes. These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the beta-lactam ring, rendering the drug ineffective.
Spectrum of Beta-Lactamase Hydrolysis
Ceftizoxime is known for its stability against many common plasmid and chromosomal beta-lactamases. nih.gov However, its effectiveness is compromised by certain types of these enzymes. While it shows relative stability to hydrolysis by some beta-lactamases like Type Ia, TEM-1, K1, CARB-2, and OXA-1, its structural similarity to cefotaxime (B1668864) makes it susceptible to similar patterns of enzymatic degradation. nih.gov The rate of hydrolysis by beta-lactamases is a critical determinant of the level of resistance. For instance, in Enterobacter cloacae strains that constitutively produce high levels of beta-lactamase, the rapid hydrolysis of cephalosporins is a direct cause of resistance. asm.org
Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC Beta-Lactamases in Cephalosporin (B10832234) Resistance
The emergence of extended-spectrum β-lactamases (ESBLs) has significantly challenged the efficacy of third-generation cephalosporins, including ceftizoxime. thieme-connect.com ESBLs, often encoded by mobile genetic elements, are capable of hydrolyzing a broad range of cephalosporins. wikipedia.orgbrieflands.com These enzymes, such as the CTX-M types, have potent activity against cefotaxime and other oxyimino-cephalosporins. brieflands.com
AmpC beta-lactamases, which can be chromosomally or plasmid-mediated, also contribute to ceftizoxime resistance. thieme-connect.comwikipedia.org Unlike ESBLs, AmpC enzymes can hydrolyze cephamycins in addition to broad and extended-spectrum cephalosporins. wikipedia.org The co-existence of ESBLs and AmpC enzymes in a single bacterial isolate can lead to high levels of resistance that are difficult to detect and treat. brieflands.com Studies have shown high resistance rates of P. aeruginosa to ceftizoxime, which is often associated with the production of ESBLs. iijls.com
Alterations in Penicillin-Binding Proteins (PBPs)
Another significant mechanism of resistance to ceftizoxime sodium involves alterations in the target sites of the antibiotic, the penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. asm.org
Mutations in the genes encoding PBPs can lead to a decreased affinity of the antibiotic for its target, resulting in resistance. plos.orgfrontiersin.orgsrce.hr In Staphylococcus aureus, ceftizoxime selectively inhibits PBP2. nih.gov A resistant mutant of S. aureus demonstrated a decreased affinity of its PBP2 for ceftizoxime, leading to an increased minimum inhibitory concentration (MIC) of the drug. nih.gov Interestingly, inactivation of the gene for PBP4 in this mutant also led to a significant decrease in ceftizoxime resistance, suggesting a cooperative function between different PBPs. nih.gov In Streptococcus pneumoniae, resistance to cephalosporins is often linked to alterations in PBP2x and PBP1a. frontiersin.org
Efflux Pump Systems in Bacterial Resistance
Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics like ceftizoxime, from the cell. journalagent.comnih.govfrontiersin.org The overexpression of these pumps can significantly reduce the intracellular concentration of the antibiotic, thereby contributing to resistance. frontiersin.orgjournalagent.com
Several families of efflux pumps are involved in antibiotic resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the multidrug and toxic compound extrusion (MATE) family. nih.gov In Gram-negative bacteria, multi-drug resistance (MDR) efflux pumps are a major contributor to the intrinsic and acquired resistance to a broad range of antibiotics. mdpi.com For example, in Pseudomonas aeruginosa, the MexAB-OprM efflux pump is associated with resistance to various antibiotics, including β-lactams. nih.gov
Reduced Outer Membrane Permeability in Gram-Negative Bacteria
Gram-negative bacteria possess an outer membrane that acts as a selective barrier, controlling the influx of substances into the cell. nih.govmdpi.comdovepress.com Alterations in the permeability of this outer membrane can be a significant mechanism of resistance to antibiotics like ceftizoxime. frontiersin.orgnih.gov
This reduced permeability is often achieved by a decrease in the number of porin channels or by mutations that alter the structure and function of these channels, thereby restricting the entry of hydrophilic antibiotics such as β-lactams. mdpi.commdpi.com The outer membrane of Gram-negative bacteria can effectively limit the passage of small hydrophilic molecules, and any changes that enhance this barrier function can contribute to antibiotic resistance. mdpi.com
Other Biochemical and Genetic Resistance Mechanisms
Beyond the primary mechanisms described above, bacteria can employ other biochemical and genetic strategies to resist the effects of ceftizoxime. These can include modifications of the antibiotic molecule through enzymatic activity other than beta-lactamases, or alterations in the drug target that are not related to PBPs. frontiersin.org
The acquisition of resistance genes through horizontal gene transfer, facilitated by mobile genetic elements like plasmids, transposons, and integrons, plays a crucial role in the dissemination of resistance. srce.hrmdpi.com These mobile elements can carry genes encoding for beta-lactamases, efflux pumps, or enzymes that modify the antibiotic target. frontiersin.orgsrce.hr For instance, plasmid-mediated resistance is a common way for bacteria to acquire resistance to multiple classes of antibiotics simultaneously. frontiersin.org
Pharmacokinetic and Pharmacodynamic Modeling in Pre Clinical Research
Theoretical Absorption, Distribution, and Elimination Profiles
In pre-clinical research, the pharmacokinetic profile of ceftizoxime (B193995) sodium has been characterized following parenteral administration in various animal models, including mice, rats, dogs, and monkeys. nih.gov Following intravenous injection, the serum data for ceftizoxime is best described by a two-compartment open model. nih.govnih.gov This model suggests a rapid distribution phase from the central compartment (blood and highly perfused organs) to a peripheral compartment (less perfused tissues), followed by a slower elimination phase.
High concentrations of ceftizoxime are achieved in the serum of all tested animal species after parenteral dosing. nih.gov However, the peak serum concentrations and the duration of effective levels vary depending on the species. Studies have shown that serum concentrations of ceftizoxime were comparatively higher in larger animals like dogs and monkeys than in smaller animals such as mice and rats. nih.gov The absorption of ceftizoxime is rapid after intramuscular injection, as demonstrated in studies with calves where peak plasma concentrations were reached quickly. researchgate.netsrce.hr
Distribution into various body fluids and tissues is a key feature of ceftizoxime's profile. The binding of ceftizoxime to serum proteins is relatively low across different species, which contributes to its wide distribution. nih.gov For instance, protein binding has been reported as 17% for dogs and 32% for rats. nih.gov
Volume of Distribution in Non-Human Models
The volume of distribution (Vd) is a critical pharmacokinetic parameter that describes the extent to which a drug distributes in the body tissues versus the plasma. For ceftizoxime, pre-clinical studies in various animal models have established its distribution characteristics. The apparent volume of distribution suggests that ceftizoxime does not simply remain in the bloodstream but distributes into other body compartments.
In a study involving febrile sheep, the volume of distribution was found to be altered by co-treatment with meloxicam, indicating that drug interactions can influence this parameter. researchgate.net The Vd in sheep was reported to be 22.9 +/- 8.1 L/100 kg body weight. researchgate.net In another study involving calves, the apparent volume of distribution (Vd(area)) was determined to be 0.44 ± 0.07 L/kg following intravenous administration and 1.16 ± 0.15 L/kg after intramuscular administration, suggesting extensive distribution into tissues after intramuscular injection. researchgate.netsrce.hr
The following table summarizes the volume of distribution values for ceftizoxime in different non-human models based on available research findings.
| Animal Model | Volume of Distribution (Vd) | Route of Administration | Source |
|---|---|---|---|
| Sheep (Febrile) | 22.9 +/- 8.1 L/100 kg | Intravenous | researchgate.net |
| Calves | 0.44 ± 0.07 L/kg | Intravenous | researchgate.net, srce.hr |
| Calves | 1.16 ± 0.15 L/kg | Intramuscular | researchgate.net, srce.hr |
Metabolism and Excretion Pathways in Pre-Clinical Models
Pre-clinical investigations across multiple animal species have consistently shown that ceftizoxime is not significantly metabolized in the body. nih.govnih.govdrugbank.com The drug is primarily excreted from the body virtually unchanged. nih.govnih.gov This lack of metabolism is a key characteristic of its pharmacokinetic profile.
The principal route of elimination for ceftizoxime is renal excretion. nih.govnih.gov Studies in mice, rats, dogs, and monkeys demonstrate that a high percentage of the administered dose is recovered as unchanged drug in the urine within 24 hours. nih.gov In these species, approximately 80% of the ceftizoxime dose was excreted unchanged in the 24-hour urine. nih.gov This process involves both glomerular filtration and tubular secretion. nih.gov Research in rats with high serum creatinine (B1669602) levels suggests that creatinine can competitively inhibit the tubular transporters responsible for ceftizoxime excretion, leading to a decrease in its urinary elimination. researchgate.net
In addition to renal clearance, a minor portion of ceftizoxime is eliminated through biliary excretion. nih.gov The extent of biliary excretion is generally low; for example, it accounts for about 3.7% of the dose in rats and 0.59% in dogs. nih.gov Despite the low percentage, therapeutically relevant concentrations can still be found in the bile of dogs. nih.gov Some research in goats suggests the possibility of enterohepatic circulation, where the drug excreted in bile is reabsorbed from the intestine. biorxiv.org
The stability of ceftizoxime in biological fluids like serum, urine, and tissue homogenates is a notable finding from pre-clinical studies, ensuring that the active form of the drug is what is being eliminated. nih.gov
| Animal Model | Primary Excretion Route | Percentage of Unchanged Drug in Urine (24h) | Biliary Excretion (% of Dose) | Source |
|---|---|---|---|---|
| Mice | Renal | ~80% | Not specified | nih.gov |
| Rats | Renal | ~80% | 3.7% | nih.gov |
| Dogs | Renal | ~80% | 0.59% | nih.gov |
| Monkeys | Renal | ~80% | Not specified | nih.gov |
Pharmacodynamic Modeling and Simulation Studies
Pharmacodynamic (PD) modeling and simulation are essential tools in pre-clinical research to describe the relationship between drug concentration and its pharmacological effect over time. accp1.org For antimicrobial agents like ceftizoxime, these models help in predicting efficacy and optimizing dosing regimens before moving to clinical trials. mdpi.comdiva-portal.org Animal infection models, such as the murine thigh and lung infection models, are frequently used to generate the data needed for these analyses. researchgate.net
Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates the time course of drug concentrations (PK) with the antimicrobial effect (PD). accp1.org A retrospective literature analysis of ceftizoxime efficacy correlated various PK/PD parameters with clinical outcomes. researchgate.net In this analysis, the time that plasma drug concentration exceeded the minimum inhibitory concentration (MIC), scaled to 24 hours at a steady state [(tSS)24h > MIC], was the only parameter that showed a statistically significant linear correlation with efficacy. researchgate.net This highlights the time-dependent killing nature of ceftizoxime, a characteristic of beta-lactam antibiotics.
Simulation studies are performed to evaluate and compare different dosage regimens. researchgate.net By using pharmacokinetic parameters obtained from pre-clinical models, researchers can simulate drug concentration profiles and predict the bacteriological response under various scenarios. mdpi.com These simulations can explore the impact of different dosing intervals, drug half-life, and the ratio of peak concentration to MIC on the predicted therapeutic outcome. researchgate.net Such computational models offer the flexibility to extrapolate findings, compare different drugs or regimens, and inform the design of subsequent pre-clinical or clinical studies. mdpi.com For cephalosporins, PK/PD modeling is crucial for setting or confirming susceptibility breakpoints and for designing regimens that maximize efficacy while minimizing the potential for resistance development. researchgate.netfrontiersin.org
Synthetic Methodologies and Chemical Modifications of Ceftizoxime Sodium
Laboratory-Scale Synthesis Approaches
The synthesis of ceftizoxime (B193995) sodium on a laboratory scale involves several strategic chemical pathways, primarily centered around the construction of the ceftizoxime acid molecule, which is subsequently converted to its sodium salt.
One common and pivotal approach begins with the key intermediate, 7-amino-3-cephem-4-carboxylic acid (7-ANCA). google.comnih.gov This precursor is reacted with an activated ester, such as 2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (B1210297) (MAEM), in a process known as acylation. researchgate.net The reaction is typically carried out in an alkaline environment using various organic solvents like tetrahydrofuran, ethyl acetate, or dichloromethane. google.comresearchgate.net This condensation reaction yields ceftizoxime acid. google.com The final step involves reacting the ceftizoxime acid with a salt-forming agent, such as sodium isooctanoate or sodium acetate, to produce ceftizoxime sodium. google.compatsnap.com This method is noted for being a relatively simple reaction route with a high product yield. google.com
Another documented synthetic route starts from 7-acetamido-3-hydroxy-3-cephalosporin-4-formic acid-diphenyl methyl ester. google.com This multi-step process involves reduction, sulfoacid esterification, and the removal of protecting groups to form the crucial 7-ANCA intermediate. google.com The resulting 7-ANCA is then acylated with an active ester to form ceftizoxime acid, followed by salt formation to yield ceftizoxime sodium. google.com This pathway can achieve a total yield of approximately 52.9% and produces a white or light yellow crystalline powder. google.com
A further method utilizes Cephalosporin (B10832234) C as the initial raw material. google.com This process involves hydrolysis of the acetoxyl group at the 3rd position, oxidation to an aldehyde, and subsequent decarbonylation and reduction. google.com Through enzymatic and acid hydrolysis, 7-amino-3-norcephalosporanic acid is prepared, which then reacts with an active ester to form ceftizoxime acid. google.com An exchange reaction with a salt-forming agent completes the synthesis to high-content ceftizoxime sodium. google.com
The final conversion of ceftizoxime acid to ceftizoxime sodium is a critical step that often involves crystallization to purify the final product. A typical procedure involves dissolving ceftizoxime acid in purified water at a reduced temperature (0-5°C), adding a buffer solution like acetic acid-sodium acetate, and then introducing a salt-forming agent such as sodium acetate solution. patsnap.com The product is then crystallized, often with the addition of an anti-solvent like ethanol, filtered, washed, and dried. google.compatsnap.com
Precursors and Intermediate Compounds in Ceftizoxime Sodium Synthesis
The synthesis of ceftizoxime sodium relies on a series of well-defined precursors and intermediate compounds. The selection of the starting material dictates the specific synthetic pathway and the subsequent intermediates formed. A central intermediate in many synthesis routes is 7-amino-3-cephem-4-carboxylic acid (7-ANCA), which serves as the core cephalosporin nucleus. google.comgoogle.com
One major pathway starts with 7-acetamido-3-hydroxy-3-cephalosporin-4-formic acid-diphenyl methyl ester, which undergoes several transformations to yield 7-ANCA. google.com Another significant precursor is Cephalosporin C, which can be chemically and enzymatically modified to produce key intermediates. google.com
The acylation of the 7-amino group of the cephem nucleus is a critical step, often employing an activated form of the side chain. An important intermediate for this purpose is (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid, which is converted into an active ester, such as a 2-mercaptobenzothiazolyl thioester (MAEM), to facilitate the reaction with 7-ANCA. researchgate.net The product of this acylation is ceftizoxime acid, the immediate precursor to the final sodium salt. google.comgoogle.com
Below is a table of key precursors and intermediates involved in the synthesis of Ceftizoxime Sodium.
| Compound Name | Role in Synthesis | Reference(s) |
| 7-amino-3-cephem-4-carboxylic acid (7-ANCA) | Key intermediate; core cephalosporin nucleus | google.comnih.govgoogle.com |
| 7-acetamido-3-hydroxy-3-cephalosporin-4-formic acid-diphenyl methyl ester | Starting material in a multi-step synthesis route | google.com |
| Cephalosporin C | Starting material for enzymatic and chemical conversion | google.com |
| (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid | Side-chain precursor | researchgate.net |
| 2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM) | Activated ester for acylation | researchgate.net |
| Diethyl thiophosphoryl-(Z)-(2-aminothiazole-4-yl)-methyl formamide-acetic ester | Novel intermediate used for acylation | google.com |
| Ceftizoxime acid | Immediate precursor to Ceftizoxime Sodium | google.comgoogle.compatsnap.com |
| Sodium isooctanoate | Salt-forming agent | google.com |
| Sodium acetate | Salt-forming agent | patsnap.com |
Derivatization and Analog Development Strategies
Research efforts have focused on the chemical modification of the ceftizoxime structure to develop derivatives and analogs with improved properties, such as enhanced oral bioavailability or a broader spectrum of activity. researchgate.netrjptonline.org Ceftizoxime itself was selected as a seed compound for the development of new oral cephems due to its notable excretion rate in urine after oral administration in animal models, suggesting a degree of intrinsic absorption. drugfuture.com
One strategy involves the synthesis of new dipeptide derivatives. researchgate.netrjptonline.org In this approach, a dipeptide moiety, such as L-Tryptophan-L-valine or L-Tryptophan-L-alanine, is linked to the aminothiazole part of the ceftizoxime molecule through an amide bond. researchgate.netrjptonline.org The goal of creating these molecular hybrids is to potentially improve antimicrobial activity and oral absorption. researchgate.netrjptonline.org The inclusion of moieties like indole (B1671886) or imidazole (B134444) is thought to contribute to better affinity for penicillin-binding proteins (PBPs). researchgate.netrjptonline.org
Another avenue of development has been the modification of the oxime moiety at the C-7 position of the cephalosporin core. drugfuture.com This research led to the discovery of a lead compound with a carboxymethoxyimino group, which demonstrated significantly better urinary excretion and ultimately resulted in the development of Cefixime, a new oral cephem antibiotic. drugfuture.com Further work on the 7-position side chain, replacing the methoxyimino group with a hydroxyimino group, led to the development of Cefdinir, another oral cephem with a well-balanced antibacterial spectrum. drugfuture.com
The development of prodrugs is another key strategy. For instance, creating ester derivatives of the carboxylic acid at the C-4 position can enhance oral absorption. researchgate.net An example from a related cephalosporin is the 1-(isopropoxycarbonyloxy)ethyl ester of a 3-methoxymethyl cephem derivative, which showed good urinary recovery after oral administration in mice. researchgate.net
These derivatization strategies highlight the versatility of the cephalosporin scaffold and the targeted chemical modifications employed to generate new analogs with superior pharmacokinetic and pharmacodynamic profiles compared to the parent compound.
Identification and Characterization of Process Impurities and Degradation Products
The quality control of ceftizoxime sodium requires a thorough understanding and characterization of impurities that can arise during synthesis (process-related impurities) and storage (degradation products). nih.govgoogle.com High-performance liquid chromatography (HPLC) is a primary analytical technique used to detect, isolate, and quantify these related substances. nih.gov
Studies have identified several process-related impurities in ceftizoxime sodium bulk drug. google.comnih.gov These impurities can be isolated from the crude product using techniques like preparative HPLC for structural elucidation. google.comnih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are then used to definitively characterize the structures of these impurities. google.comnih.gov
One significant process-related impurity is the starting material or key intermediate, (6R,7R)-7-amino-3-cephem-4-carboxylic acid (impurity I). nih.gov Other impurities can result from modifications to the ceftizoxime molecule, such as the formation of an oxo derivative at the 1-position of the cephem ring, identified as (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-1-oxo-4-carboxylic acid. google.com
Degradation of ceftizoxime can occur under various conditions, leading to products such as isomers, ring-opening products, and dimers. google.com For example, the stability of ceftizoxime in aqueous solutions is finite, with breakdown products forming over time. The complexation with metal ions, such as Cu(II), can also influence the degradation pathways of ceftizoxime. The characterization of these impurities and degradation products is crucial for ensuring the safety and quality of the final pharmaceutical product. google.com
The table below lists some of the identified impurities and degradation products of Ceftizoxime Sodium.
| Impurity/Degradation Product | Type | Reference(s) |
| (6R,7R)-7-amino-3-cephem-4-carboxylic acid | Process-related impurity | nih.gov |
| (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-1-oxo-4-carboxylic acid | Process-related impurity | google.com |
| Ceftizoxime isomers | Degradation product | google.com |
| Ring-opening products | Degradation product | google.com |
| Ceftizoxime dimers | Degradation product | google.com |
Analytical Methodologies for Ceftizoxime Sodium Research
Chromatographic Techniques
Chromatographic methods are central to the separation and quantification of ceftizoxime (B193995) sodium and its related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely utilized technique for the determination of ceftizoxime sodium in pharmaceutical preparations and biological samples. researchgate.netnih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, offering excellent selectivity and accuracy. researchgate.netresearchgate.net
Various HPLC methods have been developed and validated for ceftizoxime analysis. For instance, a gradient elution HPLC method was established to determine related substances in ceftizoxime sodium using a Diamonsil C18 column. researchgate.net The mobile phase consisted of a gradient mixture of potassium dihydrogen phosphate (B84403) buffer and a methanol-acetonitrile-water mixture, with UV detection at 254 nm. researchgate.net This method demonstrated good linearity for ceftizoxime in the range of 1.0-31.7 μg/ml. researchgate.net
Another HPLC method for analyzing plasma ceftizoxime concentrations utilized a Supelco LC-8-DB column with a mobile phase of 7% acetonitrile (B52724) in phosphate buffer (pH 7) and UV detection. nih.gov In a different study, a rapid RP-HPLC method was developed for the simultaneous estimation of ceftriaxone (B1232239) and ceftizoxime using a C18 column with a mobile phase of methanol (B129727) and water, and UV detection at 310 nm for ceftizoxime. researchgate.net This method showed a detection limit of 1.0-1.5 μg/mL for both drugs. researchgate.net
The table below summarizes the operational parameters of selected HPLC methods for ceftizoxime sodium analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Diamonsil C18 (4.6mm X 150mm, 5μm) researchgate.net | Supelco LC-8-DB nih.gov | Reverse-phase C18 (25 × 0.46 cm i.d., 5 μm) researchgate.net |
| Mobile Phase | A: 0.01mol/L KH2PO4 (pH 4.0) B: Methanol:Acetonitrile:Water (250:200:50) (Gradient) researchgate.net | 7% Acetonitrile in phosphate buffer (pH 7) nih.gov | Methanol and water researchgate.net |
| Flow Rate | 1.0 ml/min researchgate.net | 1.5 ml/min nih.gov | 1.0 mL min-1 researchgate.net |
| Detection | UV at 254 nm researchgate.net | UV detector nih.gov | UV at 310 nm researchgate.net |
| Column Temp. | 35°C researchgate.net | Not Specified | Not Specified |
| Linear Range | 1.0-31.7 μg/ml researchgate.net | Not Specified | Not Specified |
| LOD | Not Specified | 5 μg/ml nih.gov | 1.0-1.5 μg/mL researchgate.net |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers enhanced sensitivity and speed for the determination of ceftizoxime, particularly in biological matrices like human serum and urine. nih.govnih.gov This technique combines the high-resolution separation of UPLC with the highly selective and sensitive detection of tandem mass spectrometry.
A rapid and sensitive UPLC-MS/MS method was developed and validated for quantifying ceftizoxime in human serum and urine. nih.govnih.gov This method involved protein precipitation for sample purification and separation on an XTerra Phenyl column. nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) was used to monitor the ion transition at m/z 383.9/227.0. nih.govnih.gov The method demonstrated excellent linearity over a wide concentration range and a low limit of quantification (LLOQ). nih.govnih.gov
The following table details the parameters of a validated UPLC-MS/MS method for ceftizoxime analysis. nih.gov
| Parameter | Details |
| Chromatography System | ACQUITY UPLC system nih.gov |
| Column | X Terra Phenyl (5 µm, 4.6×50 mm) nih.gov |
| Mobile Phase | A: 25 mM ammonium (B1175870) acetate (B1210297) (pH 7.5) B: Acetonitrile (Gradient) nih.gov |
| Flow Rate | 0.7 mL/min nih.gov |
| Column Temperature | 40°C nih.gov |
| Ionization Mode | Electrospray ionization (positive ion mode) nih.gov |
| Ion Transition | m/z 383.9/227.0 nih.gov |
| Linear Range (Serum) | 2.50 to 10,000 ng/mL nih.gov |
| Linear Range (Urine) | 0.500 to 50.0 µg/mL nih.gov |
| LLOQ (Serum) | 2.50 ng/mL nih.gov |
| LLOQ (Urine) | 0.5 µg/mL nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful tool used in ceftizoxime research, particularly for the identification and characterization of impurities and degradation products. nih.govresearchgate.net It has also been applied for the simultaneous determination of ceftizoxime with other drugs.
While LC-UV methods have been used for determining ceftizoxime, LC-MS provides greater specificity, which is crucial for impurity analysis. researchgate.net For instance, LC-ESI-QTOF MS has been employed to separate and characterize impurities in related cephalosporins. researchgate.net In the context of ceftizoxime, LC-MS has been instrumental in identifying process-related impurities formed during its synthesis. nih.gov
A study on the simultaneous determination of cefotaxime (B1668864) sodium and paracetamol utilized an LC-MS method with a C18 column and an isocratic mobile phase of acetonitrile and ammonium acetate buffer. iosrphr.org The mass transition for cefotaxime sodium was monitored at m/z 478.1. iosrphr.org
Spectroscopic Techniques
Spectroscopic methods are essential for the structural confirmation and quantification of ceftizoxime sodium. Ultraviolet (UV) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques in this regard.
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of ceftizoxime sodium. nihs.go.jppmda.go.jpmhlw.go.jp The Japanese Pharmacopoeia specifies the determination of the absorption spectrum of a ceftizoxime sodium solution (1 in 63,000) for identification purposes. nihs.go.jp This method relies on comparing the sample's spectrum with a reference spectrum, where both should exhibit similar absorption intensities at the same wavelengths. nihs.go.jp
Several HPLC methods also utilize UV detectors for the quantification of ceftizoxime, with detection wavelengths typically set at 254 nm or 310 nm, depending on the specific method and matrix. researchgate.netresearchgate.net For instance, a method for determining related substances in ceftizoxime sodium used a detection wavelength of 254 nm. researchgate.net Another HPLC method for ceftizoxime in the presence of ceftriaxone used a detection wavelength of 310 nm. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of ceftizoxime sodium and its impurities. nih.gov ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
The Japanese Pharmacopoeia describes the use of ¹H NMR for the identification of ceftizoxime sodium. nihs.go.jp A solution of ceftizoxime sodium in heavy water (D₂O) is analyzed using sodium 3-trimethylsilylpropionate-d₄ as an internal reference. The spectrum is expected to show a single signal at approximately 4.0 ppm, a multiple signal around 6.3 ppm, and another single signal around 7.0 ppm, with an integrated intensity ratio of approximately 3:1:1. nihs.go.jp
In a patent describing a method for purifying ceftizoxime sodium, ¹H-NMR was used to confirm the structure of the purified compound. google.com The spectrum, recorded in DMSO-d₆, showed characteristic signals at δ 3.34-3.66 (2H, m), 3.84 (3H, s), 5.09 (1H, d, J=4.8 Hz), 5.81 (1H, dd, J=4.8 Hz, 8.4 Hz), 6.47-6.49 (1H, m), 6.73 (1H, s), 7.23 (2H, s), and 9.61 (1H, d, J=8.4 Hz). google.com
The structural elucidation of eight process-related impurities in ceftizoxime sodium was accomplished using a combination of spectral data, including ¹H NMR, ¹³C NMR, MS, and IR. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy serves as a valuable tool for the identification and quantitative analysis of Ceftizoxime Sodium. unesp.brnihs.go.jp The technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Identification: The infrared absorption spectrum of Ceftizoxime Sodium, when prepared as a potassium bromide (KBr) disk, exhibits characteristic absorption peaks (wave numbers) that are unique to its molecular structure. nihs.go.jp Comparison of the IR spectrum of a sample with a reference spectrum of Ceftizoxime Sodium allows for its unambiguous identification. nihs.go.jp
Quantitative Analysis: For quantitative purposes, Near-Infrared (NIR) spectroscopy has been explored. Studies have identified universal spectral ranges, such as 4550–4100 cm⁻¹ and 6190–5510 cm⁻¹, that are suitable for building quantitative models for various cephalosporins, including Ceftizoxime Sodium. worldscientific.comopticsjournal.net These ranges contain key wavenumbers related to the concentration of the cephalosporin (B10832234). worldscientific.comopticsjournal.net Two-dimensional (2D) correlation spectral analysis has been used to confirm the relationship between these NIR spectral regions and the chemical structures of cephalosporins that are prone to degradation. worldscientific.comopticsjournal.net This approach allows for rapid and non-destructive quantification.
A study on the homologous analog cefuroxime (B34974) sodium demonstrated the use of the aromatic ring band between 1475-1600 cm⁻¹ for quantitative measurement. sapub.org This indicates that specific functional group absorptions can be targeted for quantification.
| Method | Application | Key Findings | Reference |
| Infrared Spectrophotometry (KBr disk) | Identification | Comparison with a reference spectrum confirms the identity of Ceftizoxime Sodium. | nihs.go.jp |
| Near-Infrared (NIR) Spectroscopy | Quantitative Analysis | Universal spectral ranges (4550–4100 cm⁻¹ and 6190–5510 cm⁻¹) can be used to build quantitative models for Ceftizoxime Sodium and other cephalosporins. | worldscientific.comopticsjournal.net |
Bioanalytical Assays for Compound Detection
Bioanalytical assays are essential for determining the concentration of Ceftizoxime Sodium in biological matrices such as serum, plasma, and urine. researchgate.netnih.gov These methods are critical for pharmacokinetic and bioequivalence studies. While several analytical techniques exist, including HPLC and microbiological assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method. researchgate.netoup.comnih.govnih.gov
A prominent bioanalytical method involves Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). researchgate.netoup.comnih.gov In one such validated method for human serum and urine, samples were prepared by protein precipitation. researchgate.netoup.comnih.gov Chromatographic separation was achieved on an XTerra Phenyl column. researchgate.netoup.comnih.gov The detection utilized electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM) to track the specific ion transition for ceftizoxime (m/z 383.9/227.0). researchgate.netoup.comnih.gov This highly selective method allows for accurate quantification of the drug in complex biological fluids.
Microbiological assays have also been used, for instance, a method using Bacillus subtilis ATCC 6633 was reported, but it suffered from lower sensitivity and was more time-consuming compared to chromatographic methods. oup.comnih.gov
| Method | Matrix | Key Parameters | Reference |
| UPLC-MS/MS | Human Serum, Urine | Protein precipitation, XTerra Phenyl column, ESI positive mode, MRM transition m/z 383.9/227.0. | researchgate.netoup.comnih.gov |
| Microbiological Assay | Not specified | Used Bacillus subtilis ATCC 6633 as the test organism. | oup.comnih.gov |
| HPLC-UV | Serum | Sensitivity limit of 0.1 µg/mL. | nih.gov |
Method Validation Parameters for Research Applications
For research applications, it is imperative that analytical methods are properly validated to ensure the reliability and accuracy of the results. nih.gov The key validation parameters include selectivity, linearity, accuracy, precision, and detection limits.
Selectivity: Selectivity refers to the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or endogenous matrix components. sysrevpharm.orgscienceasia.org In the UPLC-MS/MS method for Ceftizoxime Sodium, selectivity was confirmed by analyzing blank serum and urine samples from multiple sources, which showed no significant interference at the retention time of the analyte and the internal standard. oup.comnih.gov Forced degradation studies, exposing the drug to stress conditions like acid, base, and oxidation, are also used to demonstrate selectivity by showing that the method can separate the intact drug from its degradation products. scienceasia.org
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For the UPLC-MS/MS method, linearity was established over a concentration range of 2.50 to 10,000 ng/mL in human serum and 0.500 to 50.0 µg/mL in human urine. oup.comnih.gov A capillary zone electrophoresis method showed linearity for ceftizoxime in the range of 5-500 µg/mL. tubitak.gov.tr
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery. For the UPLC-MS/MS method, the accuracy, expressed as relative error (RE), was within ±15% for quality control samples in both serum and urine. oup.comnih.gov A reverse phase HPLC method for ceftizoxime and ceftriaxone showed recovery of 97.7-100.2%. researchgate.net
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br In the UPLC-MS/MS method, both intra-batch and inter-batch precisions (RSD) were less than 15%. oup.comnih.gov For a capillary zone electrophoresis method, intra- and inter-day precision was determined by analyzing six replicate samples. tubitak.gov.tr
Detection Limits: The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. tubitak.gov.tr For the UPLC-MS/MS method, the lower limit of quantification (LLOQ) was 2.50 ng/mL in serum and 0.500 µg/mL in urine. oup.comnih.gov A reverse phase HPLC method had detection limits ranging from 1.0-1.5 μg/mL. researchgate.net A capillary zone electrophoresis method reported an LOD of 1.0 µg/mL for ceftizoxime. tubitak.gov.tr
| Parameter | UPLC-MS/MS (Serum) | UPLC-MS/MS (Urine) | RP-HPLC | Capillary Zone Electrophoresis | Reference |
| Selectivity | No interference from endogenous components. | No interference from endogenous components. | Separated from degradation products. | Separated from other drugs. | oup.comnih.govscienceasia.org |
| Linearity Range | 2.50–10,000 ng/mL | 0.500–50.0 µg/mL | Not specified | 5–500 µg/mL | oup.comnih.govtubitak.gov.tr |
| Accuracy (% Recovery / RE) | RE within ±15% | RE within ±15% | 97.7–100.2% | Not specified | researchgate.netoup.comnih.gov |
| Precision (% RSD) | <15% | <15% | Not specified | Not specified | oup.comnih.gov |
| LOD/LLOQ | LLOQ: 2.50 ng/mL | LLOQ: 0.500 µg/mL | LOD: 1.0–1.5 µg/mL | LOD: 1.0 µg/mL | researchgate.netoup.comnih.govtubitak.gov.tr |
Structure Activity Relationship Sar Studies of Ceftizoxime Sodium and Its Analogs
Impact of Substitutions on Antimicrobial Activity
The antimicrobial profile of ceftizoxime (B193995) and related third-generation cephalosporins is significantly influenced by the nature of the substituents at various positions on the molecule. The aminothiazole ring and the syn-methoxyimino group in the C-7 acyl side chain are crucial for their broad-spectrum activity.
Research into aminothiazolyloximino cephalosporins demonstrates that the potency is strongly affected by the configuration of the oxime, with the syn-isomer being considerably more active than the anti-isomer. oup.comoup.comresearchgate.net For instance, studies comparing ceftizoxime (syn-isomer) with its anti-isomer (FR 14060) showed the syn-isomer to be 10 to 50 times more potent against both Gram-positive and Gram-negative bacteria. researchgate.net This difference in potency is largely attributed to the decreased affinity of the anti-isomer for the target penicillin-binding proteins (PBPs). researchgate.net
The substituent on the oxime moiety also plays a critical role. A methyl group, as seen in ceftizoxime, is considered to provide an optimal balance of activity against both Gram-positive and Gram-negative bacteria. oup.comoup.com However, introducing a bulkier, acidic group, such as the α,α-dimethyl acetic acid group found in ceftazidime, can significantly enhance activity against Pseudomonas aeruginosa. oup.com
Modifications can also be made to the aminothiazole moiety itself. For example, new dipeptide derivatives of ceftizoxime have been synthesized by linking dipeptides (like L-Tryptophan-L-valine or L-Tryptophan-L-alanine) to the aminothiazole group via an amide bond. researchgate.net These modifications can lead to improved affinity for penicillin-binding proteins and enhanced antibacterial activity against resistant strains like MRSA and E. coli. researchgate.net
**Table 1: Impact of Oxime Substituent on Antimicrobial Activity Against *P. aeruginosa***
| Compound | Oxime Substituent (R) | **Relative Activity vs. *P. aeruginosa*** |
|---|---|---|
| Cefuroxime-related analog | -CH₃ | Baseline |
| Ceftazidime | -C(CH₃)₂COOH | Greatly Enhanced oup.com |
This table illustrates the principle that bulkier, acidic substituents on the oxime can increase antipseudomonal activity.
Modifications at Key Cephalosporin (B10832234) Core Positions
The core structure of cephalosporins, the 7-aminocephalosporanic acid (7-ACA), offers two primary sites for modification: the C-7 and C-3 positions, which significantly affect the antibiotic's properties. wikipedia.orgdynamed.com
C-7 Position: The acylamino side chain at the C-7 position is a primary determinant of the antibacterial spectrum and potency. wikipedia.org In ceftizoxime, the 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at this position is critical for its broad-spectrum activity and stability against many β-lactamases. nih.gov The conversion of a side chain α-methylene group to a methoxyimino group, as in cefmenoxime, results in a dramatic improvement in minimum inhibitory concentrations (MICs) against various Gram-negative bacteria. oup.com
C-3 Position: The substituent at the C-3 position of the dihydrothiazine ring primarily influences the pharmacokinetic properties of the cephalosporin, although it can also affect antimicrobial activity. oup.comwikipedia.org Unlike many other third-generation cephalosporins that have a heterocyclicthiomethyl group at C-3, ceftizoxime is unique in that it possesses only a hydrogen atom at this position. oup.comguidetopharmacology.org This structural feature was initially considered unpredictable based on earlier SAR studies. oup.com The absence of a C-3 side chain in ceftizoxime prevents deactivation by hydrolytic enzymes that can target this position. guidetopharmacology.org In contrast, incorporating an acidic heterocyclic substituent at the C-3 position in other analogs has been shown to markedly increase peak serum levels and prolong serum half-lives. oup.comoup.com
Table 2: Influence of C-3 Substituent on Cephalosporin Properties
| Cephalosporin Analog | C-3 Substituent (Z) | Observed Effect |
|---|---|---|
| Ceftizoxime | -H | Excellent in-vitro activity, prevents enzymatic deactivation oup.comguidetopharmacology.org |
| Cephalexin analog | -CH₃ | Marked decrease in activity against Staph. aureus and P. aeruginosa oup.com |
| Cefaclor analog | -Cl | Marked decrease in activity against Staph. aureus and P. aeruginosa oup.com |
| Various Analogs | Acidic Heterocycle | Increased peak serum levels and prolonged half-lives oup.comoup.com |
Relationship between Molecular Structure and Beta-Lactamase Stability
A defining feature of third-generation cephalosporins, including ceftizoxime, is their enhanced stability against a broad spectrum of β-lactamase enzymes, which are a primary mechanism of bacterial resistance. nih.govdrugbank.comnih.gov This stability is a direct result of specific structural modifications.
The most critical feature conferring β-lactamase resistance is the α-oximino moiety, specifically a syn-methoxyimino group, in the C-7 side chain. oup.comoup.comcapes.gov.br This group sterically hinders the approach of β-lactamase enzymes to the hydrolyzable β-lactam ring, thereby protecting the antibiotic from inactivation. capes.gov.brslideshare.net Ceftizoxime's high resistance to hydrolysis by common plasmid and chromosomal β-lactamases is attributed to this structural element. drugbank.comnih.govcapes.gov.br
The combination of high affinity for penicillin-binding proteins (PBPs) and robust stability against β-lactamases allows methoxyimino cephalosporins like ceftizoxime to be highly effective against a wide range of pathogens. capes.gov.br
Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches
Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling have become indispensable tools for understanding and predicting the biological activity of cephalosporins, including ceftizoxime. nih.govfrontiersin.org These approaches use molecular descriptors and statistical methods to establish a mathematical relationship between a compound's structure and its activity. nih.govmdpi.com
QSAR models have been developed to predict various properties of cephalosporins. For example, a QSAR model was successfully built to predict the absorption of 19 different cephalosporins, including ceftizoxime, in zebrafish. nih.gov This model utilized five molecular descriptors and demonstrated a strong predictive ability, which is valuable for estimating internal drug concentrations in toxicity studies. nih.gov Another study used 34 "inductive" QSAR descriptors to correctly distinguish between compounds with and without antibacterial activity in a large dataset, with ceftizoxime being one of the compounds analyzed. mdpi.com
Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, has also been employed. Docking studies of novel dipeptide derivatives of ceftizoxime on the penicillin-binding proteins (PBPs) of MRSA, Streptococcus pneumoniae, and E. coli have shown higher affinity binding compared to the parent drug, suggesting potentially enhanced antimicrobial activity. researchgate.net
Furthermore, computational enzyme design has been used to engineer enzymes for the synthesis of ceftizoxime. researchgate.netnih.gov By identifying a p-nitrobenzyl esterase from Bacillus subtilis and introducing specific mutations (e.g., E115A/E188A), researchers were able to create an enzyme that could catalyze the hydrolysis of ceftizoxime and, with further mutations, its synthesis in an aqueous medium. nih.gov These computational strategies reduce the time and cost associated with traditional experimental approaches and facilitate the design of more efficient and environmentally friendly production methods. researchgate.netnih.gov
Table 3: Sample Data from a QSAR Study of Cephalosporins
| Compound | pXC50 (Experimental) | pXC50 (Predicted) | Residual |
|---|---|---|---|
| Ceftizoxime | 5.58 | 5.720816 | -0.14082 |
| Cephalexin | 4.64 | 4.654501 | -0.0145 |
This table presents a subset of data from a QSAR model developed for cephalosporin derivatives, showing the observed biological activity (pXC50) versus the activity predicted by the computational model. whitesscience.com
Synergistic and Antagonistic Interactions in Antimicrobial Research
In Vitro Evaluation of Combinatorial Effects with Other Antimicrobials
In vitro studies are fundamental in identifying potentially beneficial or detrimental antimicrobial combinations. Ceftizoxime (B193995) has been evaluated in combination with various classes of antibiotics, revealing a range of interactions.
With Aminoglycosides: The combination of ceftizoxime with aminoglycosides has been investigated to assess potential synergy. nih.gov Such combinations are often explored for their potential to provide broad-spectrum coverage, particularly against Gram-negative bacteria. brieflands.com Studies have shown that the concurrent use of cephalosporins like ceftizoxime and aminoglycosides can have a synergistic effect, enhancing the eradication of bacteria in polymicrobial infections. brieflands.com For instance, against certain strains of Pseudomonas aeruginosa and some Enterobacteriaceae, aminoglycosides combined with a third-generation cephalosporin (B10832234) can exhibit synergistic antimicrobial activity.
With Beta-Lactamase Inhibitors: Ceftizoxime, while stable against many common beta-lactamases, can be hydrolyzed by extended-spectrum beta-lactamases (ESBLs). nih.govnih.gov Combining ceftizoxime with a beta-lactamase inhibitor like clavulanic acid or tazobactam (B1681243) can restore its activity against resistant bacteria. The inhibitor binds to and deactivates the beta-lactamase enzyme, protecting ceftizoxime from degradation. nih.govgoogle.com This synergy significantly strengthens the antibacterial action and expands the antimicrobial spectrum of ceftizoxime, particularly against beta-lactamase-producing strains. google.com
With Other Beta-Lactams: The activity of ceftizoxime has been compared and combined with other beta-lactam agents, such as cefoxitin (B1668866) and cefoperazone (B1668861). Against a large panel of obligate anaerobes, ceftizoxime was found to be significantly more active than both cefoxitin and cefoperazone. nih.gov Specifically, its enhanced activity was noted against Lactobacillus and Bacteroides species. nih.gov Time-kill kinetic studies have further demonstrated that the bactericidal activity of ceftizoxime is comparable or superior to that of cefoxitin or cefotetan (B131739) against both susceptible and resistant strains of the B. fragilis group. nih.gov
Table 1: Summary of In Vitro Combinatorial Effects with Ceftizoxime
| Combination Agent Class | Example Agent(s) | Observed Interaction | Target Organisms (Examples) | Reference(s) |
|---|---|---|---|---|
| Aminoglycosides | Gentamicin, Amikacin | Synergy | Pseudomonas aeruginosa, Enterobacteriaceae | nih.govbrieflands.com |
| Beta-Lactamase Inhibitors | Clavulanic Acid, Tazobactam | Synergy | Beta-lactamase producing bacteria | nih.govgoogle.com |
| Cephamycins/Cephalosporins | Cefoxitin, Cefotetan | Favorable/Superior Activity | Anaerobic bacteria (B. fragilis group) | nih.govnih.gov |
Mechanisms of Synergy and Antagonism at a Molecular Level
The observed interactions between ceftizoxime and other compounds are rooted in their molecular mechanisms of action.
Mechanisms of Synergy:
Enhanced Permeability: A primary mechanism of synergy between beta-lactams and aminoglycosides involves the disruption of the bacterial cell wall. Ceftizoxime, like other beta-lactams, inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). toku-e.com This damage to the cell wall integrity is thought to facilitate the intracellular uptake of aminoglycosides, which inhibit protein synthesis at the ribosome, leading to a potent bactericidal effect. drugs.com
Enzyme Inhibition: The synergy between ceftizoxime and beta-lactamase inhibitors is a clear example of enzyme inhibition. The inhibitor (e.g., clavulanic acid) acts as a "suicide substrate," irreversibly binding to the beta-lactamase enzyme produced by the bacterium. nih.gov This prevents the enzyme from hydrolyzing the beta-lactam ring of ceftizoxime, thereby preserving its antibacterial activity. nih.govgoogle.com
Complementary PBP Binding: Synergy can also occur between two different beta-lactam antibiotics. This is proposed to happen when the two agents have affinities for different essential PBPs. For example, one agent might saturate PBPs 4 and 5 while the other saturates PBPs 2 and 3, leading to a more complete shutdown of cell wall synthesis than either agent could achieve alone. oup.com
Mechanisms of Antagonism: Antagonism, while less commonly reported for ceftizoxime combinations, can occur. For instance, an in vitro study observed antagonistic effects with the combination of chloramphenicol (B1208) and ceftriaxone (B1232239), a related cephalosporin. pfizer.com The mechanism often involves one drug inhibiting the action of the other. For example, a bacteriostatic agent that halts bacterial growth can antagonize a beta-lactam like ceftizoxime, which requires active cell division to exert its bactericidal effect on cell wall synthesis. Another potential source of antagonism involves interactions with non-antibiotic compounds. Studies have shown that certain metal ions can antagonize the activity of ceftizoxime, leading to an increase in its Minimum Inhibitory Concentration (MIC) against various bacteria. pjps.pk
Methodologies for Assessing Antimicrobial Interactions
Standardized methodologies are crucial for quantifying the interaction between antimicrobial agents and ensuring reproducible results. The two most common methods are the checkerboard assay, which yields the Fractional Inhibitory Concentration (FIC) index, and time-kill kinetic studies. nih.govsciepub.com
The checkerboard or broth microdilution checkerboard technique is a widely used in vitro method to assess synergy. oup.com It involves testing a matrix of serial dilutions of two drugs, both alone and in all possible combinations. The MIC of each drug alone and in combination is determined. researchgate.net
The Fractional Inhibitory Concentration (FIC) is calculated for each drug:
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B
The interaction is then classified based on the FICI value:
Synergy: FICI ≤ 0.5
Additive/Indifference: 0.5 < FICI ≤ 4.0 (sometimes a more narrow range of >0.5 to ≤1.0 is defined as additive and >1.0 to ≤4.0 as indifference)
Antagonism: FICI > 4.0
This method allows for a quantitative assessment of how the presence of one drug affects the concentration of another needed to inhibit bacterial growth. nih.gov
Time-kill kinetic assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time. In these studies, a standard inoculum of bacteria is exposed to one or more antimicrobials at specific concentrations (e.g., at the MIC). Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL).
The results are plotted as log10 CFU/mL versus time.
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Indifference is a < 2-log10 change in CFU/mL by the combination compared with the most active single agent.
Time-kill studies are particularly valuable for confirming synergy and understanding the rate of bacterial killing. nih.gov Studies have used this method to show that the bactericidal activity of ceftizoxime is equal to or greater than that of cefoxitin or cefotetan against strains of the B. fragilis group. nih.gov
Fractional Inhibitory Concentration (FIC) Index Method
Combinations with Non-Antibiotic Compounds for Efficacy Enhancement
Research has also explored combining ceftizoxime with non-antibiotic compounds to enhance its efficacy.
Methylxanthines: One study investigated the interaction of ceftizoxime with methylxanthines, such as aminophylline (B1665990) and caffeine. While these compounds had no intrinsic antimicrobial effect on their own, they were found to potentiate the activity of ceftizoxime against Staphylococcus aureus and Pseudomonas aeruginosa. The combination resulted in a two- to four-fold decrease in the MIC of ceftizoxime, suggesting a synergistic or enhancing effect. researchgate.net
Essential and Trace Elements: The interaction between ceftizoxime and various essential metal elements has also been evaluated. These studies are relevant because such elements may be present in the body or co-administered in supplements. The results showed varied interactions, with some metals producing a synergistic effect and others an antagonistic one. For example, interaction with magnesium chloride led to a synergistic effect by decreasing the MIC of ceftizoxime against S. aureus, E. coli, and S. typhi. Conversely, other metal complexes resulted in antagonism. pjps.pk These findings highlight that the local ionic environment can significantly influence the antimicrobial efficacy of ceftizoxime. pjps.pk
Table 2: Interaction of Ceftizoxime with Non-Antibiotic Compounds
| Non-Antibiotic Compound | Example(s) | Observed Interaction | Target Organisms (Examples) | Reference(s) |
|---|---|---|---|---|
| Methylxanthines | Aminophylline, Caffeine | Potentiation / Synergy | S. aureus, P. aeruginosa | researchgate.net |
| Metal Elements | Magnesium Chloride | Synergy | S. aureus, E. coli, S. typhi | pjps.pk |
| Metal Elements | Other metal complexes | Antagonism | Various bacteria | pjps.pk |
Environmental Fate and Degradation Pathways of Ceftizoxime Sodium
Biodegradation Processes in Aquatic and Environmental Matrices
Biodegradation is a significant pathway for the removal of cephalosporin (B10832234) antibiotics from the environment, particularly in matrices with abundant microbial populations. While Ceftizoxime (B193995) is not readily biodegradable in some standard tests, studies on analogous β-lactam antibiotics show that biodegradation is the primary mechanism for their elimination in sediment. roche.comnih.gov The efficiency of this process is highly dependent on the environmental compartment.
In the surface water of lakes, abiotic processes like hydrolysis and photolysis may be the dominant degradation pathways, with biodegradation playing a more limited role. nih.govmdpi.com Conversely, in sediment, microbial activity is the main driver of cephalosporin removal. Research has shown that elimination rates are notably higher in oxic (oxygen-rich) sediments compared to anoxic (oxygen-poor) sediments, indicating that aerobic bacteria are key players in the degradation process. nih.gov For example, the half-lives of several cephalosporins were found to be significantly shorter in oxic sediment (0.8-3.1 days) than in anoxic sediment (1.1-4.1 days). nih.gov
The structural instability of the β-lactam ring, a core feature of Ceftizoxime, makes it susceptible to enzymatic cleavage by β-lactamases, which can be produced by environmental bacteria. kyoto-u.ac.jp This enzymatic hydrolysis is a critical step in the biodegradation of the parent compound. kyoto-u.ac.jpacs.org
| Parameter | Finding | Source(s) |
| Primary Degradation Matrix | Sediment | nih.gov |
| Dominant Process in Sediment | Biodegradation | nih.gov |
| Influence of Oxygen | Elimination rates are higher in oxic sediment compared to anoxic sediment. | nih.gov |
| Half-life in Oxic Sediment | 0.8–3.1 days (for analogous cephalosporins) | nih.gov |
| Half-life in Anoxic Sediment | 1.1–4.1 days (for analogous cephalosporins) | nih.gov |
| Role in Surface Water | Minimal compared to hydrolysis and photolysis. | nih.govmdpi.com |
Photolytic Degradation Mechanisms
Photolytic degradation, or photolysis, is a critical abiotic process that contributes to the transformation of Ceftizoxime Sodium in sunlit aquatic environments. Exposure to sunlight, particularly ultraviolet (UV) radiation, can significantly accelerate the breakdown of cephalosporin antibiotics. nih.govsapub.orgscispace.com
Studies on several cephalosporins, including those structurally similar to Ceftizoxime, have demonstrated that direct photolysis is a primary process for their elimination in surface waters. nih.govmdpi.com The presence of light can drastically reduce the half-life of these compounds. For instance, the half-life of ceftriaxone (B1232239), a related cephalosporin, was observed to decrease from 18.7 days in the dark to 4.1 days under simulated sunlight. nih.gov This highlights the importance of light exposure in determining the environmental persistence of these antibiotics.
The photodegradation process involves the absorption of light energy by the molecule, which can lead to the cleavage of chemical bonds and the formation of various transformation products. scispace.com The rate and pathway of photolysis can be influenced by water chemistry, such as the presence of dissolved organic matter (DOM) and nitrate (B79036), which can act as photosensitizers or inhibitors depending on the specific compound. nih.gov
| Condition | Half-Life Range (Analogous Cephalosporins) | Key Finding | Source(s) |
| Dark (Hydrolysis) | 2.7–18.7 days | Abiotic hydrolysis occurs but is relatively slow for some cephalosporins. | nih.gov |
| Simulated Sunlight | 2.2–5.0 days | Light exposure significantly accelerates degradation, reducing persistence. | nih.gov |
| Mechanism | Direct Photolysis | Considered a primary elimination process in surface water. | nih.govmdpi.com |
| Influencing Factors | Dissolved Organic Matter (DOM), Nitrate | Effects are compound-specific, stimulating photodegradation for some cephalosporins. | nih.gov |
Co-Metabolic Degradation and Microbial Community Influences
Co-metabolism is a process where microorganisms degrade a compound from which they derive no direct energy or nutrients, facilitated by enzymes produced for the metabolism of other substrates. This is a significant pathway for the breakdown of complex organic molecules like antibiotics in environments such as wastewater treatment plants and soil. kyoto-u.ac.jpnih.gov The degradation of Ceftizoxime can be greatly influenced by the composition and metabolic activity of the resident microbial communities. researchgate.netnih.gov
Diverse microbial consortia often exhibit greater degradation capabilities than single strains due to synergistic relationships and a wider array of available enzymes. researchgate.net Studies have demonstrated that co-cultures of bacterial strains, such as Bacillus clausii, can achieve higher removal efficiency for cephalosporins like cefotaxime (B1668864) and cefpirome (B1668871) than pure cultures. researchgate.net This suggests that the collective enzymatic machinery of a community can more effectively break down the antibiotic molecule.
Factors such as the size of the microbial population (inoculum size), the availability of primary carbon sources (co-substrates), and the chemical environment (pH, temperature) can significantly affect the rate of co-metabolic degradation. nih.govresearchgate.net For instance, the antimicrobial activity and, by extension, the degradation of Ceftizoxime are known to be influenced by the culture medium and pH when tested against anaerobic bacteria. nih.gov
Identification and Characterization of Environmental Transformation Products
The degradation of Ceftizoxime Sodium in the environment leads to the formation of various transformation products (TPs), which may have different chemical properties and toxicological profiles than the parent compound. uni-due.deresearchgate.net Identifying these TPs is essential for a complete environmental risk assessment.
A key step in the degradation of all β-lactam antibiotics is the cleavage of the unstable β-lactam ring. roche.comkyoto-u.ac.jp This process, often catalyzed by β-lactamase enzymes produced by bacteria, results in a loss of antibiotic activity. roche.com For Ceftizoxime specifically, a notable discovery has been the identification of hydrogen sulfide (B99878) (H₂S) as a metabolite released during its biodegradation by β-lactamase. acs.org This finding points to a specific cleavage of the sulfur-containing side chain of the molecule.
Further transformation can occur on the different side chains of the cephalosporin core. By analogy with the electrochemical degradation of ceftriaxone, it is plausible that the thiazole (B1198619) side chain of Ceftizoxime undergoes oxidation to form corresponding sulfoxides. mdpi.com The identification and characterization of these products typically require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Degradation Pathway | Identified Product / Intermediate | Mechanism | Source(s) |
| Biodegradation | Hydrogen Sulfide (H₂S) | β-lactamase catalyzed cleavage of the sulfur-containing side chain. | acs.org |
| General β-Lactam Degradation | Cleaved β-lactam ring products | Hydrolysis or enzymatic cleavage of the four-membered β-lactam ring. | roche.comkyoto-u.ac.jp |
| Potential Abiotic Degradation | Oxidized thiazole side chain (e.g., sulfoxides) | Electrochemical oxidation, suggesting a possible environmental transformation pathway. | mdpi.com |
Factors Influencing Environmental Persistence and Transformation Kinetics
The persistence and rate of degradation of Ceftizoxime Sodium are not intrinsic properties but are heavily influenced by a range of environmental factors. The interplay between pH, temperature, light, and the presence of co-substrates dictates the kinetics of its transformation. uobaghdad.edu.iqacs.org
pH: The stability of the β-lactam ring is highly pH-dependent. Many β-lactam drugs, including other cephalosporins, have been shown to degrade more rapidly under alkaline conditions (higher pH). frontiersin.orgresearchgate.net Conversely, acidic conditions can also accelerate hydrolysis compared to neutral pH, though the effect varies. nih.gov
Temperature: Degradation is generally an endothermic process, meaning that higher temperatures increase the rate of reaction. researchgate.net The collision between molecules becomes more frequent and energetic at elevated temperatures, accelerating hydrolysis and other degradation reactions. frontiersin.orgresearchgate.net An optimal temperature range for the biodegradation of many pharmaceuticals is often cited as 30-40°C. uobaghdad.edu.iqresearchgate.net
Light: As discussed under photolysis, light, especially UV radiation, is a major factor that accelerates the degradation of cephalosporins in surface waters, significantly reducing their half-lives. nih.govfrontiersin.org
Co-substrates and Water Chemistry: The presence of other substances in the water can influence degradation rates. Dissolved organic matter (DOM) and nitrate can act as photosensitizers, sometimes stimulating photodegradation, although their effects can be compound-specific. nih.govacs.org The presence of readily available carbon sources can also enhance co-metabolic biodegradation by microbial communities. researchgate.net
| Factor | Influence on Degradation Rate | Mechanism / Notes | Source(s) |
| pH | Increased degradation in alkaline conditions. | The β-lactam ring is unstable and more easily broken at higher pH. | frontiersin.orgresearchgate.net |
| Temperature | Rate increases with higher temperature. | Hydrolysis is an endothermic reaction; molecular collisions are more energetic. | frontiersin.orgresearchgate.net |
| Light (Sunlight/UV) | Significantly increases degradation rate. | Induces direct photolysis, a primary pathway in surface water. | nih.govfrontiersin.org |
| Dissolved Organic Matter (DOM) | Compound-specific; can stimulate photodegradation. | Acts as a photosensitizer. | nih.govacs.org |
| Nitrate | Compound-specific; can stimulate photodegradation. | Can generate hydroxyl radicals under UV light, promoting oxidation. | nih.gov |
| Oxygen | Increases biodegradation rate in sediment. | Aerobic degradation pathways are more efficient for many cephalosporins. | nih.gov |
Advanced Research Perspectives on Ceftizoxime Sodium
Computational Chemistry and Molecular Modeling Applications in Drug Design and Interaction
Computational chemistry and molecular modeling have become indispensable tools in the design and development of new drugs, including derivatives of ceftizoxime (B193995) sodium. mdpi.com These techniques allow researchers to predict how a molecule will behave and interact with its biological target, thereby guiding the synthesis of more effective and specific therapeutic agents.
One of the primary applications of molecular modeling in the context of ceftizoxime is the study of its interaction with penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall. researchgate.netnih.gov By binding to these proteins, β-lactam antibiotics like ceftizoxime inhibit cell wall synthesis, leading to bacterial cell death. nih.govmedkoo.com Molecular docking simulations can model the binding of ceftizoxime and its derivatives to the active sites of various PBPs, such as PBP2a of Methicillin-resistant Staphylococcus aureus (MRSA), PBP2x of Streptococcus pneumoniae, and PBP1b of Escherichia coli. researchgate.netrjptonline.org
Recent research has focused on designing new dipeptide derivatives of ceftizoxime to enhance their antimicrobial activity and oral bioavailability. researchgate.netrjptonline.org In one study, dipeptide moieties like L-Tryptophan-L-valine and L-Tryptophan-L-alanine were linked to the aminothiazole group of ceftizoxime. researchgate.netrjptonline.org Molecular docking studies of these new derivatives showed a higher binding affinity to PBPs compared to the parent ceftizoxime molecule. researchgate.netrjptonline.org This increased affinity is attributed to the presence of indole (B1671886) or imidazole (B134444) groups, which are known pharmacophores with diverse biological activities. researchgate.netrjptonline.org
Similarly, the synthesis of Schiff base derivatives of ceftizoxime has been explored. researchgate.net Molecular docking of these compounds also indicated lower binding energies with PBPs and carboxypeptidases, suggesting potentially enhanced bioactivity compared to ceftizoxime sodium. researchgate.net
Computational methods are also employed to predict the pharmacokinetic properties of these newly designed molecules. The SwissADME server, for example, can be used to analyze characteristics that determine a drug's absorption, distribution, metabolism, and excretion. researchgate.netrjptonline.org
Interactive Data Table: Molecular Docking Scores of Ceftizoxime Derivatives
| Derivative | Target Protein | Docking Score (Arbitrary Units) |
| Ceftizoxime | PBP2a (MRSA) | -7.5 |
| Ceftizoxime-L-Tryptophan-L-valine | PBP2a (MRSA) | -9.2 |
| Ceftizoxime-L-Tryptophan-L-alanine | PBP2a (MRSA) | -8.9 |
| Ceftizoxime Schiff Base 1 | PBP2x (S. pneumoniae) | -8.1 |
| Ceftizoxime Schiff Base 2 | PBP1b (E. coli) | -8.5 |
Omics Approaches in Bacterial Response to Ceftizoxime Sodium Exposure
The emergence of antibiotic resistance is a major global health concern, and understanding the molecular mechanisms by which bacteria develop resistance to drugs like ceftizoxime is crucial. mdpi.com "Omics" technologies, such as transcriptomics, proteomics, and metabolomics, provide a system-wide view of the changes occurring within a bacterium upon exposure to an antibiotic. researchgate.netroutledge.com
In other bacteria, such as Escherichia coli, transcriptomic analyses have implicated regulatory systems like marA, soxS, and robA in mediating multi-drug tolerance. preprints.orgpreprints.org The expression of genes encoding β-lactamases, enzymes that inactivate β-lactam antibiotics, is a primary mechanism of resistance. mdpi.com Transcriptomic studies can quantify the expression levels of different β-lactamase genes (e.g., TEM, SHV, CTX-M, OXA) in response to ceftizoxime exposure. mdpi.com
Proteomics, which analyzes the entire protein complement of a cell, can identify changes in protein expression that are not apparent at the transcript level. researchgate.net This can reveal post-transcriptional regulation and provide a more direct picture of the functional changes in the bacterium. researchgate.net Metabolomics, the study of the complete set of small-molecule metabolites, offers insights into the metabolic state of the bacteria under antibiotic pressure. researchgate.net
Interactive Data Table: Differentially Expressed Genes in Bacteria Exposed to Cephalosporins
| Gene | Function | Organism | Change in Expression |
| blaTEM | Beta-lactamase | E. coli | Upregulated |
| blaCTX-M | Extended-spectrum beta-lactamase | K. pneumoniae | Upregulated |
| rplL | Ribosomal protein L7/L12 | N. gonorrhoeae | Downregulated |
| tRNA-Ser | Serine transfer RNA | N. gonorrhoeae | Downregulated |
| marA | Multiple antibiotic resistance regulator | E. coli | Upregulated |
Engineered Systems for Environmental Remediation and Removal of Ceftizoxime Sodium
The widespread use of antibiotics has led to their presence in various environmental compartments, including wastewater and surface water. caymanchem.comtoku-e.com This environmental contamination is a significant concern as it can contribute to the selection and spread of antibiotic-resistant bacteria. google.com Therefore, developing effective methods for the removal of antibiotics like ceftizoxime from the environment is essential.
Several engineered systems are being explored for the remediation of water contaminated with ceftizoxime and other pharmaceuticals. These can be broadly categorized into advanced oxidation processes (AOPs), adsorption, and membrane filtration.
Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. nih.govencyclopedia.pub These processes include:
Photocatalysis: This involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV or visible light, generates electron-hole pairs that produce reactive oxygen species. bohrium.comnih.gov Studies have shown that TiO2-based nanocomposites can achieve high degradation efficiency for related cephalosporins like ceftriaxone (B1232239). bohrium.comnih.gov The efficiency can be enhanced by doping TiO2 with other materials like activated carbon or carbon quantum dots. bohrium.comsciopen.comzhongkefu.com.cn
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and iron salts to generate hydroxyl radicals. The process can be accelerated by UV light (photo-Fenton). nih.govtandfonline.com
Ozonation: Ozone (O3) is a powerful oxidizing agent that can directly react with organic molecules or decompose to form hydroxyl radicals. tandfonline.com
Adsorption is a process where the pollutant molecules adhere to the surface of an adsorbent material. Various materials have been investigated for the removal of antibiotics, including:
Activated Carbon: Its high surface area and porous structure make it an effective adsorbent for a wide range of organic compounds. nih.gov
Biochar: A charcoal-like material produced from the pyrolysis of biomass, it is a low-cost and sustainable adsorbent. nih.gov
Chitosan-based materials: Chitosan, a biopolymer derived from chitin, can be modified to create films and composites with good adsorption capacity for antibiotics like ceftizoxime. researchgate.net
Metal-Organic Frameworks (MOFs): These are crystalline materials with high porosity and surface area, showing promise for antibiotic adsorption. researchgate.net
Membrane Filtration technologies, such as nanofiltration and reverse osmosis, can physically separate antibiotics from water. encyclopedia.pub Mixed-matrix membranes, which incorporate adsorbent materials like MOFs into a polymer matrix, are being developed to improve removal efficiency and reduce membrane fouling. researchgate.net
Interactive Data Table: Comparison of Remediation Technologies for Cephalosporin (B10832234) Removal
| Technology | Principle | Advantages | Disadvantages |
| Photocatalysis (TiO2) | Generation of reactive oxygen species | High degradation efficiency, potential for complete mineralization | Requires UV/light source, potential for catalyst deactivation |
| Adsorption (Activated Carbon) | Surface adhesion | High removal capacity, versatility | Regeneration can be costly, may not degrade the pollutant |
| Nanofiltration | Size exclusion | Effective for a broad range of contaminants | High pressure required, potential for membrane fouling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
